molecular formula C20H19N3O7S B194136 3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid CAS No. 202467-69-4

3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid

Cat. No.: B194136
CAS No.: 202467-69-4
M. Wt: 445.4 g/mol
InChI Key: RTQKWWOSWDCUMA-IRXDYDNUSA-N
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Description

3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound characterized by its intricate molecular structure. It features a pyrrolidine ring, a mercapto group, and a benzoic acid moiety, making it a subject of interest in various fields of chemical and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid involves multi-step synthesis. One common route involves:

  • Starting Materials: : Utilization of readily available compounds such as 4-nitrobenzyl alcohol, pyrrolidine derivatives, and benzoic acid.

  • Reaction Conditions: : These reactions generally require precise control of temperature and pH. The initial steps might involve esterification reactions, followed by selective reduction and coupling reactions.

Industrial Production Methods: Industrial synthesis scales up these methods with modifications to improve yield and purity. Automation and continuous flow systems may be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: This compound participates in various chemical reactions, including:

  • Oxidation: : It can undergo oxidation, especially at the mercapto group, to form disulfides.

  • Reduction: : The nitro group in its structure can be reduced to an amine under suitable conditions.

  • Substitution: : The benzyl group attached to the pyrrolidine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typically requires oxidizing agents such as hydrogen peroxide or iodine.

  • Reduction: : Common reducing agents include hydrogen gas with a metal catalyst or lithium aluminum hydride.

  • Substitution: : Uses various nucleophiles under controlled acidic or basic conditions.

Major Products

  • Disulfide derivatives: : From oxidation.

  • Aminobenzyl derivatives: : From reduction.

  • Substituted benzoic acid derivatives: : From substitution reactions.

Chemistry

  • Catalysis: : As a ligand in catalytic systems due to its ability to coordinate with metals.

Biology

  • Enzyme Inhibition: : As a potential inhibitor of certain enzymes due to its structural similarity to enzyme substrates.

Medicine

  • Pharmacology: : As a lead compound in drug design for targeting specific molecular pathways.

Industry

  • Material Science: : In the development of novel polymers and materials with specific mechanical properties.

Mechanism of Action

This compound's effects are mediated through its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or metal ions.

  • Pathways Involved: : Can alter enzymatic activities or modulate receptor functions, leading to changes in cellular processes.

Comparison with Similar Compounds

Compared to other compounds like 4-nitrobenzoic acid and pyrrolidine derivatives, 3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid stands out due to its:

  • Unique Functional Groups: : The combination of mercapto, nitrobenzyl, and pyrrolidine groups.

  • Versatility in Reactions: : Undergoes a broader range of chemical transformations.

Similar Compounds

  • 4-nitrobenzoic acid

  • Pyrrolidine-2-carboxylic acid derivatives

  • Mercapto-substituted benzoic acids

This intricate and fascinating compound plays a significant role in advancing research across various disciplines, showcasing the profound impact of chemical innovation on scientific and industrial progress.

Properties

IUPAC Name

3-[[(2S,4S)-1-[(4-nitrophenyl)methoxycarbonyl]-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c24-18(21-14-3-1-2-13(8-14)19(25)26)17-9-16(31)10-22(17)20(27)30-11-12-4-6-15(7-5-12)23(28)29/h1-8,16-17,31H,9-11H2,(H,21,24)(H,25,26)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKWWOSWDCUMA-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201110222
Record name 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202467-69-4
Record name 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202467-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 2
3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 3
3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 4
3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 5
3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid

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